(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid
Overview
Description
(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a spirocyclic compound with a unique structure that includes a spiro junction between a cyclopropane and a piperidine ring.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the shedding of cell surface proteins, and its inhibition can have significant effects on cellular signaling pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations (e.g., Et2Zn/CH2I2/CF3COOH) . Another method involves the synthesis of tert-butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate, which is suitable for industrial large-scale production .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The process involves the use of readily available raw materials and simple reaction conditions to achieve high optical purity (>99.0% ee) .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features.
4,6-Diazaspiro[2,4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester: A spirocyclic compound used in the synthesis of bicyclic β-lactams.
Uniqueness
(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group, which allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
(7S)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSWFDHLJMQZQN-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142649 | |
Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097073-15-7 | |
Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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